molecular formula C7H7Cl2N3S B1143495 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS No. 13124-09-9

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Cat. No. B1143495
CAS RN: 13124-09-9
M. Wt: 236.12
InChI Key:
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Description

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide (DCPA) is an organic compound that has been used in scientific research for a variety of purposes. It is a hydrazinecarbothioamide with two chlorinated phenyl rings attached to a nitrogen atom. DCPA is an important chemical intermediate in the synthesis of a range of compounds and has been used in a variety of scientific studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCPA.

Scientific Research Applications

  • Synthesis and Spectroscopy :

    • In a study by Ramadan (2019), N-(3-Chlorophenyl)hydrazinecarbothioamide was synthesized and characterized, offering insights into the molecular modeling and fragmentation pathways of similar compounds (Ramadan, 2019).
  • Optical Probe Development :

    • Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derived optical probe for detecting Hg2+ and Ag+, showcasing the potential of such compounds in sensing applications (Shi et al., 2016).
  • Antioxidant Activity :

    • Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, revealing excellent performance in DPPH assays (Bărbuceanu et al., 2014).
  • Vibrational Spectral Analysis :

  • Solubility Studies :

    • Shakeel et al. (2014) investigated the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents, providing valuable data for formulation development (Shakeel, Bhat, Haq, 2014).
  • Fluorescent Chemosensor Application :

    • Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent chemosensor for detecting Zn2+, demonstrating its application in various mediums including zebrafish and water samples (Suh, Gil, Yoon, Kim, Kim, 2022).
  • Catalytic Applications :

    • In a study by Prabhu and Lakshmipraba (2017), a nickel(II) complex of a similar compound was synthesized and characterized, showing its effectiveness as a catalyst for C–C coupling reactions (Prabhu, Lakshmipraba, 2017).
  • Corrosion Inhibition :

    • Kumari, Shetty, and Rao (2017) explored the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel, demonstrating its efficiency in acidic medium (Kumari, Shetty, Rao, 2017).
  • Antifungal Activity :

  • Photochromic Properties :

    • Che et al. (2019) synthesized Schiff bases containing the indole group, including a compound with hydrazinecarbothioamide structure, and studied their reversible photochromic properties (Che, Liu, Zhao, Yu, Zhao, 2019).

Mechanism of Action

The mechanism of action of similar compounds has been explored . For example, DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a very specific and sensitive inhibitor of photosynthesis. It blocks the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, the safety data sheet for a similar compound, Pyrrolidine, indicates that it is highly flammable and harmful if swallowed or inhaled .

Future Directions

Future research could focus on the biological potential of similar compounds . For instance, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

properties

IUPAC Name

(3,4-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDCINBRGZTQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

13124-09-9
Record name 13124-09-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichlorophenylhydrazine (18.8 mmol) and thiocyanate of potassium (55.7 mmol) was dissolved in water (1 L) and heated for 17 hours. After cooling the product the solid was filtered and dried in vacuo to give 3,4-dichlorophenylthiosemicarbazide (4.20 g, yield=95%). H1NMR (300 MHz, DMSO, 25° C.) δ: 9.37 (s, 1H); 8.30 (s, 1H); 7.84 (s, 1H); 7.60 (s, 1H); 7.40 (d, J=8.7 Hz, 1H); 6.37 (d, J=2.52 Hz. 1H); 6.60 (dd, J=8.67 Hz, J=2.5 Hz. 1H) ppm. EM (ES+) m/z=236 (100%) [M+H]+.
Quantity
18.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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